Lacto-N-fucopentaose V

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

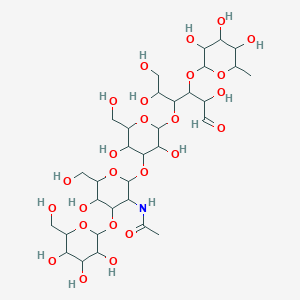

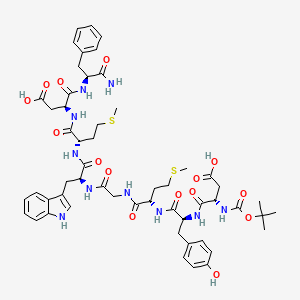

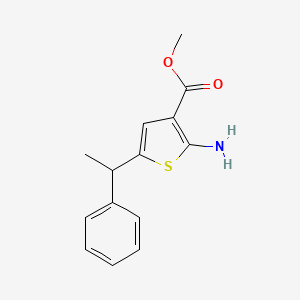

Lacto-N-fucopentaose V is a human milk oligosaccharide, a type of complex carbohydrate found in human breast milk. It is composed of five monosaccharide units: galactose, N-acetylglucosamine, galactose, glucose, and fucose. This compound plays a crucial role in the development of the infant gut microbiota and the immune system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lacto-N-fucopentaose V can be synthesized through multi-enzymatic in vitro synthesis from lactose. The process involves the use of specific glycosyltransferases that catalyze the addition of monosaccharide units to form the oligosaccharide structure. The α1,3/4-fucosyltransferase from Bacteroides fragilis has been identified as an effective enzyme for the synthesis of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using microbial cell factories. Escherichia coli strains engineered to produce lacto-N-tetraose can be further modified to include the GDP-fucose pathway module and a regio-specific glycosyltransferase with α1,3-fucosylation activity. This approach has been shown to produce high yields of this compound, with titers reaching up to 25.68 grams per liter in fed-batch cultivation .

Analyse Des Réactions Chimiques

Types of Reactions: Lacto-N-fucopentaose V primarily undergoes glycosylation reactions, where glycosyltransferases catalyze the addition of monosaccharide units. It can also participate in hydrolysis reactions, where glycosidic bonds are cleaved by glycosidases.

Common Reagents and Conditions:

Glycosylation: Enzymes such as α1,3/4-fucosyltransferase, GDP-fucose as a donor substrate, and appropriate buffer systems.

Hydrolysis: Glycosidases, such as α1,3/4-L-fucosidases, in suitable buffer conditions.

Major Products: The primary product of glycosylation reactions involving this compound is the formation of complex oligosaccharides. Hydrolysis reactions result in the cleavage of glycosidic bonds, producing monosaccharides such as fucose, galactose, and glucose .

Applications De Recherche Scientifique

Lacto-N-fucopentaose V has several scientific research applications:

Chemistry: It is used as a model compound for studying glycosylation reactions and the enzymatic synthesis of oligosaccharides.

Biology: It plays a role in the study of human milk oligosaccharides and their impact on the gut microbiota and immune system development in infants.

Medicine: Research has shown that this compound has potential therapeutic applications in preventing infections and modulating the immune response.

Mécanisme D'action

Lacto-N-fucopentaose V exerts its effects primarily through its interaction with the gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria. This interaction helps to establish a healthy gut microbiome, which is crucial for the development of the immune system. Additionally, this compound can inhibit the adhesion of pathogenic bacteria to the gut lining, thereby preventing infections .

Comparaison Avec Des Composés Similaires

Lacto-N-fucopentaose V is one of several fucosylated human milk oligosaccharides. Similar compounds include:

Lacto-N-fucopentaose I: Contains a different linkage pattern of fucose.

Lacto-N-fucopentaose II: Has a different arrangement of monosaccharide units.

Lacto-N-fucopentaose III: Varies in the position of fucose attachment.

2’-Fucosyllactose: A simpler structure with fewer monosaccharide units.

This compound is unique due to its specific structure and the presence of α1,3-fucosylation, which influences its biological activity and interactions with the gut microbiota .

Propriétés

Numéro CAS |

60254-64-0 |

|---|---|

Formule moléculaire |

C32H55NO25 |

Poids moléculaire |

853.8 g/mol |

Nom IUPAC |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1 |

Clé InChI |

TVVLIFCVJJSLBL-YAQJYVGISA-N |

SMILES |

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |

SMILES isomérique |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)

![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)